8-Ethyl-4-(4-fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one
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Overview
Description
8-Ethyl-4-(4-fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one is a synthetic organic compound known for its unique spirocyclic structure. This compound features a spiro junction where a thiazolidine ring and a piperidine ring share a single carbon atom. The presence of a fluorophenyl group adds to its chemical diversity, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-4-(4-fluorophenyl)-1-thia-4-azaspiro[45]decan-3-one typically involves multi-step organic reactions The fluorophenyl group is then added via a nucleophilic substitution reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. High-pressure liquid chromatography (HPLC) is often employed to purify the final product, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
8-Ethyl-4-(4-fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one undergoes various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
8-Ethyl-4-(4-fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-Ethyl-4-(4-fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and leading to various physiological effects. The exact pathways involved are still under investigation, but it is believed to influence neurotransmitter release and receptor sensitivity.
Comparison with Similar Compounds
Similar Compounds
Fluspirilene: A related compound with a similar spirocyclic structure but different substituents.
Simufilam: Another spirocyclic compound known for its potential therapeutic effects in Alzheimer’s disease.
Uniqueness
8-Ethyl-4-(4-fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one stands out due to its unique combination of a thiazolidine ring and a piperidine ring, along with the presence of a fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H20FNOS |
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Molecular Weight |
293.4 g/mol |
IUPAC Name |
8-ethyl-4-(4-fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C16H20FNOS/c1-2-12-7-9-16(10-8-12)18(15(19)11-20-16)14-5-3-13(17)4-6-14/h3-6,12H,2,7-11H2,1H3 |
InChI Key |
GMZMVFHNJOFGEY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2(CC1)N(C(=O)CS2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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